![molecular formula C22H13B B1603610 1-(4-Bromophenyl)pyrene CAS No. 345924-29-0](/img/structure/B1603610.png)
1-(4-Bromophenyl)pyrene
Overview
Description
1-(4-Bromophenyl)pyrene is a chemical compound with the molecular formula C22H13Br . It has attracted significant attention from researchers in recent years due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of 1-(4-Bromophenyl)pyrene consists of a pyrene core with a bromophenyl group attached. The IUPAC name is 1-(4-bromophenyl)pyrene and the SMILES notation is C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)Br .Physical And Chemical Properties Analysis
1-(4-Bromophenyl)pyrene is a solid at 20 degrees Celsius . Its molecular weight is 357.2 g/mol .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
1-(4-Bromophenyl)pyrene derivatives have been synthesized and characterized for their potential use in OLEDs. These compounds exhibit strong blue emission under ultraviolet light excitation, which is crucial for the development of OLED displays . The electroluminescent performance of these derivatives has been tested, showing promising results with high brightness and luminous efficiencies .
Fluorescent Probes
Due to their intense blue fluorescence and high quantum yields, pyrene-based compounds like 1-(4-Bromophenyl)pyrene are excellent candidates for fluorescent probes. These probes can be used in biological and chemical sensors to detect various analytes with high sensitivity .
Solar Cells
The photophysical properties of pyrene derivatives make them suitable for use in solar cells. Their ability to absorb light and convert it into electrical energy can be harnessed to improve the efficiency of photovoltaic devices .
Organic Synthesis
1-(4-Bromophenyl)pyrene serves as an intermediate in organic synthesis. Its bromine atom can be used for further functionalization, allowing chemists to synthesize a wide range of complex molecules for various applications .
Materials Science
In materials science, the thermal stability and planarity of pyrene-based compounds contribute to the development of new materials with enhanced mechanical and electronic properties. These materials can be used in the fabrication of electronic devices and other high-performance applications .
Environmental Chemistry
Pyrene and its derivatives are valuable tools for studying molecular interactions and environmental processes. Their unique physical and chemical properties and air stability make them suitable for monitoring and analyzing pollutants in the environment .
Organic Field-Effect Transistors (FETs)
Pyrene-based compounds, due to their high charge mobilities in the solid state, are used in the development of organic FETs. These transistors are key components in flexible electronics and can be used in various applications, including displays and sensors .
Metal-Organic Frameworks (MOFs)
Pyrene-based MOFs have been synthesized for their potential applications in gas storage, separation, and catalysis. The post-synthetic modification of these MOFs can enhance their functionality and tailor them for specific uses .
Future Directions
Pyrene and its derivatives, including 1-(4-Bromophenyl)pyrene, have been the subject of extensive research due to their unique properties and potential applications. They have been used in the synthesis of metal–organic frameworks (MOFs), which have shown promising results in several applications, including luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and bio-medical applications . Future research will likely continue to explore these and other potential applications.
Mechanism of Action
Target of Action
1-(4-Bromophenyl)pyrene is a compound that is often used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in these reactions .
Mode of Action
The mode of action of 1-(4-Bromophenyl)pyrene involves its interaction with the organoboron reagents in the SM cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 1-(4-Bromophenyl)pyrene are primarily related to the SM cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental to many biochemical pathways.
Pharmacokinetics
For example, it is a solid at 20 degrees Celsius and is sensitive to light . It is soluble in toluene , which suggests that it may be lipophilic and could potentially be absorbed and distributed in lipid-rich tissues.
Result of Action
The result of the action of 1-(4-Bromophenyl)pyrene is the formation of a new carbon–carbon bond through the SM cross-coupling reaction . This can lead to the creation of new organic compounds, depending on the specific organoboron reagents used in the reaction .
Action Environment
The action of 1-(4-Bromophenyl)pyrene can be influenced by various environmental factors. For example, the SM cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . This suggests that the reaction, and thus the action of 1-(4-Bromophenyl)pyrene, could potentially occur in a variety of environmental conditions. The specific influence of these factors on the compound’s action, efficacy, and stability would likely depend on the specific reaction conditions and organoboron reagents used .
properties
IUPAC Name |
1-(4-bromophenyl)pyrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Br/c23-18-10-6-14(7-11-18)19-12-8-17-5-4-15-2-1-3-16-9-13-20(19)22(17)21(15)16/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTYOSSWOHFFQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622771 | |
Record name | 1-(4-Bromophenyl)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)pyrene | |
CAS RN |
345924-29-0 | |
Record name | 1-(4-Bromophenyl)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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